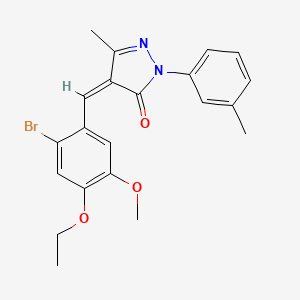![molecular formula C17H19F2N5O3S B10954348 1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954348.png)
1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and an oxadiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of a hydrazide with an appropriate carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).
Final Coupling: The final step involves coupling the oxadiazole derivative with the pyrazole-sulfonamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new nucleophilic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound may serve as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, 1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-N-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the oxadiazole moiety.
N-Ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide: Lacks the difluoromethyl group.
1-(Difluoromethyl)-N-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
The presence of both the oxadiazole and sulfonamide groups in 1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide makes it unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19F2N5O3S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H19F2N5O3S/c1-4-23(10-14-20-21-16(27-14)13-8-6-5-7-9-13)28(25,26)15-11(2)22-24(12(15)3)17(18)19/h5-9,17H,4,10H2,1-3H3 |
InChI Key |
ZWEMHVSVKYUQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954267.png)
![N-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954273.png)
![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954277.png)
![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10954281.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B10954292.png)
![N-(1-Adamantyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10954293.png)
![4-[(2-bromo-5-hydroxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10954294.png)
![(2-Bromo-6-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B10954295.png)
![Ethyl 5-acetyl-2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10954299.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B10954305.png)
![3,5-bis(difluoromethyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10954308.png)

![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B10954319.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone](/img/structure/B10954321.png)
